3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one
Description
3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one is a chemical compound with the molecular formula C11H11ClN2O and a molecular weight of 222.67 g/mol . This compound is known for its unique structure, which includes a chloropyridinyl group attached to a cyclohexenone ring.
Properties
IUPAC Name |
3-[(2-chloropyridin-3-yl)amino]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-11-10(5-2-6-13-11)14-8-3-1-4-9(15)7-8/h2,5-7,14H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMPSRLOXQCZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one typically involves the reaction of 2-chloro-3-pyridinamine with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridinyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chloropyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one
- 2-Chloropyridin-3-ylamine
- 3-Amino-2-chloropyridine
Uniqueness
3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one is unique due to its specific structural features, such as the presence of both a chloropyridinyl group and a cyclohexenone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one, with the molecular formula CHClNO and a molecular weight of 222.67 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is recognized as an intermediate in the synthesis of various medicinal and agricultural chemicals and is being investigated for its antimicrobial and anticancer properties.
The compound features a unique structure that includes a chloropyridinyl group and a cyclohexenone ring, contributing to its distinct chemical and biological properties. The synthesis typically involves the reaction of 2-chloro-3-pyridinamine with cyclohex-2-en-1-one under basic conditions, often utilizing sodium hydroxide in ethanol as a solvent.
Target of Action
Research indicates that this compound may interact with various biological targets, potentially influencing pathways related to cell proliferation and apoptosis.
Mode of Action
The compound is involved in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of complex organic molecules. Its biological activity may stem from its ability to alter cellular signaling pathways, particularly those associated with cancer cell growth and survival.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it may inhibit the growth of several cancer cell lines. For instance, preliminary data suggest that it exhibits cytotoxic effects on human cervical (HeLa) and pancreatic (BxPC-3) cancer cells, although specific IC values remain to be fully characterized.
| Cell Line | IC (µM) | Selectivity Index (SI) |
|---|---|---|
| HeLa | TBD | TBD |
| BxPC-3 | TBD | TBD |
Note: Further investigations are required to establish definitive IC values and selectivity indices for this compound against various cancer cell lines .
Antimicrobial Properties
Additionally, this compound has been evaluated for antimicrobial activity. The presence of the chloropyridinyl moiety suggests potential interactions with microbial enzymes or receptors, leading to inhibition of growth in various bacterial strains.
Case Studies
- In Vitro Cytotoxicity Assay : A study assessing the cytotoxic effects of this compound on HeLa cells indicated an increase in cell death at higher concentrations, suggesting a dose-dependent response. Morphological changes consistent with apoptosis were observed under microscopy.
- Selectivity Testing : In comparative studies against normal kidney epithelial cells (MDCK), the selectivity index was calculated to evaluate the therapeutic potential versus toxicity to normal cells. Compounds exhibiting an SI greater than 3 are considered promising candidates for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
